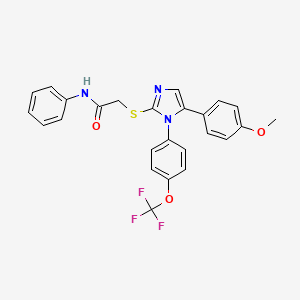

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

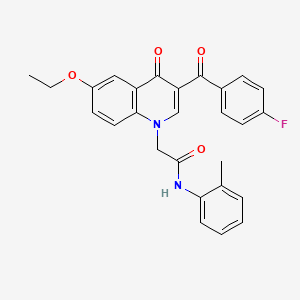

Vue d'ensemble

Description

The compound is a derivative of imidazole, a heterocyclic organic compound. It contains methoxyphenyl and trifluoromethoxyphenyl groups attached to the imidazole ring, and a phenylacetamide group attached via a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms, would form the core of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various substituents. The electron-donating methoxy groups and the electron-withdrawing trifluoromethoxy groups could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the various substituents could influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Anticonvulsant Activity

Research has identified derivatives of imidazolyl-N-phenylacetamide, including the subject compound, for their potential in anticonvulsant activity. A study highlighted the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives showing significant anticonvulsant effects against seizures induced by maximal electroshock (MES) (Zeynep Aktürk et al., 2002).

Alzheimer's Disease Research

Another application involves the synthesis of radiolabeled glutaminyl cyclase inhibitors for Alzheimer's disease detection. Although the compound did not directly inhibit central nervous system glutaminyl cyclase, its structural analogs contribute to understanding Alzheimer's pathology (Allen F. Brooks et al., 2015).

Central Nervous System Penetrability

A highly potent serotonin-3 receptor antagonist derived from imidazolylmethylthiazole, similar in structure to the compound in focus, was shown to effectively penetrate the blood-brain barrier, indicating potential for central nervous system therapeutic applications (T. Rosen et al., 1990).

Antimicrobial and Antioxidant Studies

Compounds synthesized from 4-methoxyphenyl-thioacetamide derivatives, closely related to the subject compound, have been tested for antimicrobial and antioxidant activities. Some derivatives exhibited significant antibacterial and antifungal properties, alongside notable antioxidant potential (K. Raghavendra et al., 2016).

Corrosion Inhibition

In the field of materials science, imidazole derivatives, including structures similar to the compound , have demonstrated effectiveness as corrosion inhibitors. This highlights their potential application in protecting metals against corrosion, contributing to the longevity of materials in various industrial applications (M. Prashanth et al., 2021).

Propriétés

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O3S/c1-33-20-11-7-17(8-12-20)22-15-29-24(35-16-23(32)30-18-5-3-2-4-6-18)31(22)19-9-13-21(14-10-19)34-25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLCEVIILJFNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)

![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)

![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2575381.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-2-carboxamide](/img/structure/B2575383.png)

![2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile](/img/structure/B2575386.png)

![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)

![3-[1-(furan-2-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2575393.png)